N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide
Description
N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide is a synthetic organic compound featuring a cyclohexyl core substituted with an acetamide group, a cyanomethyl (-CH2CN) moiety, and a carbamoyl-linked 1,3-thiazol-2-yl ring. The structural complexity arises from the cyclohexyl scaffold, which introduces conformational rigidity, and the thiazole ring, a heterocycle known for its pharmacological relevance . The cyanomethyl group may enhance metabolic stability or influence binding interactions in biological systems .
Properties
IUPAC Name |
N-(cyanomethyl)-2-[1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c16-6-7-17-12(20)10-15(4-2-1-3-5-15)11-13(21)19-14-18-8-9-22-14/h8-9H,1-5,7,10-11H2,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBZTUPIIQLNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC#N)CC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly as a protease inhibitor. This article reviews the compound's structure, biological effects, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Cyanomethyl group : Contributes to its reactivity and biological activity.
- Cyclohexyl ring : Provides a stable backbone.
- Thiazole moiety : Implicated in various biological interactions, particularly in enzyme inhibition.
The molecular formula is , indicating the presence of multiple functional groups that may influence its pharmacological properties .
1. Protease Inhibition
Research indicates that this compound acts as an effective protease inhibitor. Proteases are crucial in various biological processes, including protein digestion and cell signaling. The inhibition of these enzymes can lead to therapeutic effects in diseases where protease activity is dysregulated.
2. Antitumor Effects
In studies involving cancer models, compounds similar to this compound have demonstrated significant antitumor activity. For instance, derivatives of thiazole have shown promise as inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The mechanism by which this compound exerts its biological effects involves:
- Binding to active sites of proteases : The cyanomethyl and thiazole groups facilitate strong interactions with enzyme active sites, leading to inhibition.
- Interference with cellular signaling pathways : By modulating enzyme activity, the compound may alter pathways involved in tumor growth and metastasis .
Case Study 1: Antitumor Activity
A study evaluated the efficacy of thiazole derivatives in inhibiting tumor cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor properties.
Case Study 2: Protease Inhibition
In vitro assays demonstrated that the compound inhibited specific proteases involved in cancer progression. The inhibition rates were measured using standard enzymatic assays, revealing significant reductions in protease activity at concentrations correlating with those observed in therapeutic settings .
Data Table
Scientific Research Applications
Protease Inhibition
One of the primary applications of N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide is its role as a protease inhibitor . Research has indicated that compounds with similar structures can effectively inhibit various proteases, which are crucial in many biological processes and disease pathways. For instance, the patent literature describes N-cyanomethylamides as effective protease inhibitors, suggesting that this compound may exhibit similar properties .
Anticancer Activity
The thiazole moiety in the compound is known for its anticancer properties. Compounds containing thiazole rings have been documented to interact with cancer cell pathways and exhibit cytotoxic effects against various cancer types. Preliminary studies suggest that this compound may enhance apoptosis in cancer cells, making it a candidate for further investigation in oncology .
Anti-inflammatory Potential
Molecular docking studies have indicated that this compound may possess anti-inflammatory properties by interacting with key enzymes involved in inflammatory pathways. The ability to inhibit specific enzymes could lead to the development of new anti-inflammatory drugs . The structural characteristics of the compound allow it to potentially bind effectively to target proteins involved in inflammation.
Case Study 1: Protease Inhibition
A study focusing on N-cyanomethylamides highlighted their effectiveness as protease inhibitors. In vitro assays demonstrated significant inhibition of protease activity, which was attributed to the structural features similar to those found in this compound . This finding supports the hypothesis that this compound could be developed as a therapeutic agent targeting protease-related diseases.
Case Study 2: Anticancer Activity
In another study examining thiazole derivatives, compounds were found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and caspase activation. The structural analogs of this compound were shown to have similar effects, warranting further exploration into their anticancer potential .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
The compound belongs to the N-substituted acetamide family, with key analogs differing in substituents on the cyclohexyl group, thiazole ring, or acetamide backbone. Below is a comparative analysis:
Functional Group Analysis
- Thiazole Ring : The 1,3-thiazol-2-yl group in the target compound is analogous to derivatives in , which exhibit hydrogen-bonding capacity via N–H⋯N interactions, critical for biological activity .
- Cyanomethyl Group: This group distinguishes the target compound from analogs like N-(thiazol-2-yl)acetamide and may confer enhanced lipophilicity (logP ~1.2 estimated) compared to hydroxyl or amino substituents .
Physicochemical Properties
- Solubility : The target compound’s solubility in polar solvents (e.g., DMSO) is expected to be moderate due to the thiazole ring and acetamide group, similar to N-(thiazol-2-yl)acetamide (solubility in DMSO >50 mg/mL) .
- Stability: The cyanomethyl group may reduce susceptibility to oxidative metabolism compared to hydroxyl or amine substituents .
Q & A
Q. What are the common synthetic routes for preparing N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example:
Substitution : Reacting cyclohexyl derivatives with activated thiazole-carbamoyl precursors under alkaline conditions (e.g., using K₂CO₃ in DMF) .
Reduction : Iron powder in acidic media can reduce nitro intermediates to amines .
Condensation : Amines are condensed with cyanoacetic acid derivatives using coupling agents like EDCI or HOBt .
Characterization :
- NMR (¹H, ¹³C) to confirm substituent connectivity (e.g., cyclohexyl CH₂ signals at δ ~1.2–2.1 ppm; thiazole protons at δ ~7.5–8.0 ppm) .
- MS (m/z) to verify molecular ion peaks and fragmentation patterns (e.g., [M+2]+ peaks for chlorine-containing analogs) .
Q. What spectroscopic techniques are critical for validating the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide; C≡N stretch at ~2200 cm⁻¹ for cyanomethyl) .
- NMR : Resolves spatial arrangement (e.g., coupling constants in ¹H NMR distinguish axial/equatorial cyclohexyl protons) .
- X-ray Crystallography : Determines 3D conformation using programs like SHELXL .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation)?
- Methodological Answer :
- NMR Anomalies : Use 2D experiments (COSY, HSQC) to confirm spin systems. For example, unexpected splitting in cyclohexyl protons may indicate conformational flexibility or crystal packing effects .
- MS Discrepancies : Compare experimental m/z with computational predictions (e.g., using software like ACD/MS Fragmenter). Isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio) help validate halogenated intermediates .
Q. What strategies optimize the yield of this compound during synthesis?
- Methodological Answer :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps .
- Catalysis : Additives like DMAP improve coupling efficiency in condensation reactions .
- Temperature Control : Lower temperatures (~0–5°C) minimize side reactions in cyanomethyl group formation .
Q. How can computational modeling predict the biological activity or binding modes of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like EGFR (e.g., thiazole rings forming π-π interactions with kinase domains) .
- QSAR : Correlate substituent properties (e.g., logP, Hammett σ) with activity data to design analogs with improved potency .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
